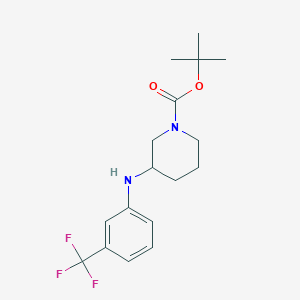
1-Boc-3-(3-trifluoromethyl-phenylamino)-piperidine
Descripción general
Descripción
1-Boc-3-(3-trifluoromethyl-phenylamino)-piperidine, also known as Boc-Phe-Tfm, is a piperidine derivative commonly used in organic synthesis. It is a versatile reagent that is used in a variety of reactions, including Ugi reactions, Mannich reactions, and aza-Michael reactions. Boc-Phe-Tfm is also used as a precursor for the synthesis of various compounds, such as peptides and amines. In addition, Boc-Phe-Tfm is used in medicinal chemistry as a building block for the synthesis of various drugs.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : This study highlights a method to directly access 3-aryl-N-Boc-piperidines with good selectivity and yields, using palladium-catalyzed migrative Negishi coupling. This approach is significant in synthesizing important building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Lithiation-Substitution of N-Boc-Piperidines : An experimental and spectroscopic study demonstrated the synthesis of pharmaceutically relevant 2-substituted piperidines containing a quaternary stereocenter. This synthesis involves lithiation-substitution of N-Boc-piperidines, crucial for creating complex molecular structures (Sheikh et al., 2012).
Remote Functionalization through Palladium-Catalyzed C5(sp3)-H Arylation : This method allows the arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes, providing a pathway to selectively derivatize amino moieties on the piperidine scaffold. This approach is notable for its regiospecific and stereospecific outcomes, useful in designing complex organic compounds (Van Steijvoort et al., 2016).
Synthesis of 1′-H-Spiro-(indoline-3,4′-piperidine) Derivatives : This research presents a synthetic route for preparing spiro piperidine derivatives, which are templates for synthesizing compounds targeting G protein-coupled receptors (GPCRs). The methodology involves dialkylation, deprotection, and cyclization steps, showcasing the versatility of N-Boc-piperidines in medicinal chemistry (Xie et al., 2004).
Design of Piperidine Functionalized Boron-Dipyrromethene as Fluorescent Chromoionophore : This study illustrates the development of a piperidine-functionalized fluorescent probe for ion-selective optodes, demonstrating the application of N-Boc-piperidines in designing sensitive and selective sensors for metal ions (Li et al., 2016).
Propiedades
IUPAC Name |
tert-butyl 3-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-5-8-14(11-22)21-13-7-4-6-12(10-13)17(18,19)20/h4,6-7,10,14,21H,5,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKDMFQLHTYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679720 | |
| Record name | tert-Butyl 3-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887585-04-8 | |
| Record name | tert-Butyl 3-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)



![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)








